molecular formula C9H16O2 B14531839 6-Ethyl-3,3-dimethyloxan-2-one CAS No. 62453-15-0

6-Ethyl-3,3-dimethyloxan-2-one

Cat. No.: B14531839
CAS No.: 62453-15-0
M. Wt: 156.22 g/mol
InChI Key: MTONNSPRYMNJLZ-UHFFFAOYSA-N
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Description

6-Ethyl-3,3-dimethyloxan-2-one is an organic compound belonging to the class of oxanones It is characterized by a six-membered ring containing an oxygen atom and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-3,3-dimethyloxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 6-ethyl-3,3-dimethylhexanoic acid. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the oxanone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-3,3-dimethyloxan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom in the ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 6-ethyl-3,3-dimethylhexanoic acid.

    Reduction: Formation of 6-ethyl-3,3-dimethyloxan-2-ol.

    Substitution: Formation of various substituted oxanones depending on the nucleophile used.

Scientific Research Applications

6-Ethyl-3,3-dimethyloxan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Ethyl-3,3-dimethyloxan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    6-Ethyl-3,3-dimethylcyclohexanone: Similar structure but with a cyclohexane ring instead of an oxanone ring.

    3,3-Dimethyl-6-ethyl-2-oxopentanoic acid: Similar functional groups but with a different carbon chain length.

Uniqueness: 6-Ethyl-3,3-dimethyloxan-2-one is unique due to its oxanone ring structure, which imparts distinct chemical and physical properties compared to similar compounds

Properties

CAS No.

62453-15-0

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

6-ethyl-3,3-dimethyloxan-2-one

InChI

InChI=1S/C9H16O2/c1-4-7-5-6-9(2,3)8(10)11-7/h7H,4-6H2,1-3H3

InChI Key

MTONNSPRYMNJLZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C(=O)O1)(C)C

Origin of Product

United States

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